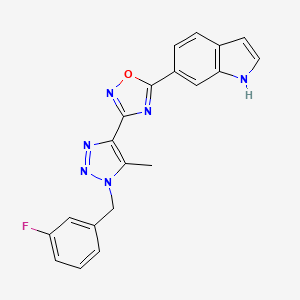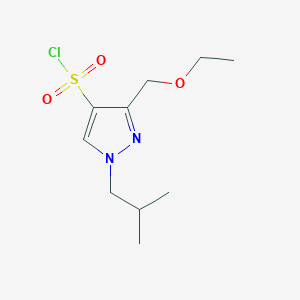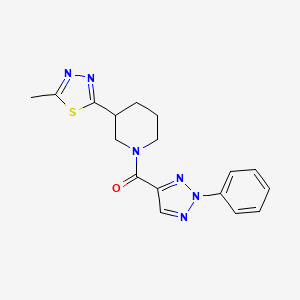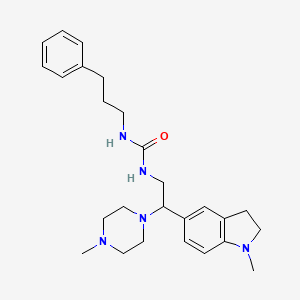
3-(1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)-5-(1H-indol-6-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several interesting functional groups, including a 1,2,3-triazole ring, an indole ring, and a 1,2,4-oxadiazole ring . These groups are often found in biologically active compounds, so this molecule could potentially have interesting biological properties.
Molecular Structure Analysis
The molecule contains several heterocyclic rings, which are likely to contribute to its chemical properties. The 1,2,3-triazole ring is a five-membered ring containing two nitrogen atoms, the 1,2,4-oxadiazole is a five-membered ring containing two oxygen atoms and one nitrogen atom, and the indole is a fused ring system containing a benzene ring and a pyrrole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. For example, the presence of the 1,2,3-triazole and 1,2,4-oxadiazole rings could potentially make the compound more polar, affecting its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Antimicrobial and Antioxidant Activities : Compounds related to 1,2,4-oxadiazole, including those with triazole and benzyl groups, have been synthesized and studied for their antimicrobial and antioxidant activities. For example, derivatives containing triazole, thiadiazole, and morpholine rings showed significant ABTS and DPPH scavenging activity, indicating their potential as antioxidants (Menteşe, Ülker, & Kahveci, 2015).
Antineoplastic Activity : Indolyl-1,3,4-oxadiazole derivatives have been evaluated for antineoplastic (anti-cancer) activity, highlighting the potential of these compounds in cancer research (Farghaly, Haider, & Lee, 2012).
Chemical Synthesis
- Synthesis Techniques : Research has been conducted on the synthesis of 1,2,4- and 1,3,4-oxadiazoles from triazole-carbonyl chlorides. This work contributes to the understanding of the chemical synthesis processes relevant to compounds like 3-(1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)-5-(1H-indol-6-yl)-1,2,4-oxadiazole (Obushak, Pokhodylo, Pidlypnyi, & Matiichuk, 2008).
Antimicrobial Evaluation
- Antimicrobial Properties : Several studies have focused on the antimicrobial properties of compounds similar to this compound. These compounds have shown promising results against various bacteria and fungi, indicating their potential use in developing new antimicrobial agents (Çavușoğlu, Yurttaş, & Cantürk, 2018).
Xanthine Oxidase Inhibition
- Inhibition of Xanthine Oxidase : Research on derivatives of 1,3,4-oxadiazoles, including those with benzyl and fluorobenzyl groups, has shown that they have inhibitory activity against xanthine oxidase. This is relevant in the context of diseases like gout, where xanthine oxidase is a key target (Qi, You, Wang, & Zhang, 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[1-[(3-fluorophenyl)methyl]-5-methyltriazol-4-yl]-5-(1H-indol-6-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN6O/c1-12-18(24-26-27(12)11-13-3-2-4-16(21)9-13)19-23-20(28-25-19)15-6-5-14-7-8-22-17(14)10-15/h2-10,22H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNPKKPJRPABOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=CC(=CC=C2)F)C3=NOC(=N3)C4=CC5=C(C=C4)C=CN5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-Fluorophenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2432406.png)
![methyl 1-(benzo[d][1,3]dioxol-5-ylcarbamoyl)-7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2432408.png)

![[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate](/img/structure/B2432410.png)

![2,2-Difluoro-N-(naphthalen-1-ylmethyl)-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2432412.png)
![Tert-butyl N-[(5-amino-1-methylpyrazol-4-yl)methyl]carbamate](/img/structure/B2432414.png)

![4-Benzyl-1-[(3-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2432420.png)
![N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-2-ethoxyaniline](/img/structure/B2432424.png)

![methyl 3-(N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2432426.png)

